molecular formula C13H15Cl B1437887 2-Butyl-7-chloro-1H-indene CAS No. 1003709-15-6

2-Butyl-7-chloro-1H-indene

Cat. No.: B1437887
CAS No.: 1003709-15-6
M. Wt: 206.71 g/mol
InChI Key: JEVWWFHNDCXAIO-UHFFFAOYSA-N
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Description

2-Butyl-7-chloro-1H-indene is a chemical compound with the molecular formula C13H15Cl . It has a molecular weight of 206.71 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 13 carbon atoms, 15 hydrogen atoms, and 1 chlorine atom .

Scientific Research Applications

Polymerization and Material Science

Controlled polymerization of chlorinated compounds like 2-chloro-1,3-butadiene, which shares some structural similarities with 2-Butyl-7-chloro-1H-indene, has been a focus of research due to its industrial significance in products such as adhesives and automotive components. For instance, the polymerization of 2-chloro-1,3-butadiene using reversible addition–fragmentation chain transfer (RAFT) polymerization demonstrates control over the synthesis of poly(2-chloro-1,3-butadiene), producing polymers with low polydispersities (Pullan, Liu, & Topham, 2013).

Catalysis and Synthesis of Substituted 1H-Indenes

A novel strategy for catalytic synthesis of substituted 1H-indenes, using metalloradical activation of certain hydrazones with a Co(III) carbene radical intermediate, has been developed. This method is significant for constructing functionalized 1H-indene derivatives and is a prime example of radical ring-closure processes in synthetic chemistry (Das et al., 2016).

Organometallic Chemistry and Polymerization Catalysts

Research into alkyl-substituted indenyl titanium precursors, which are used for the polymerization of styrene, has revealed how the steric bulk of the substituent affects the activity and specificity of the catalyst. This research is crucial in the development of more efficient and specific catalysts for polymerization processes (Ready, Chien, & Rausch, 1996).

Green Chemistry and Ionic Liquids

Friedel-Crafts sulfonylation in ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate represents a significant step towards greener synthetic methodologies. These ionic liquids act as both reaction media and catalysts, showing enhanced reactivity and efficiency in synthesizing complex organic molecules (Nara, Harjani, & Salunkhe, 2001).

Solar Energy and Polymer Solar Cells

The use of indene derivatives like Indene-C60 bisadduct (ICBA) as electron-cascade acceptors in ternary blend polymer solar cells has shown to improve the efficiency of these cells. This research is pivotal for advancing solar cell technology and the development of more efficient renewable energy sources (Cheng, Li, & Zhan, 2014).

Safety and Hazards

The safety data sheet for 2-Butyl-7-chloro-1H-indene was not found in the search results. Therefore, the specific safety and hazard information for this compound is not available .

Properties

IUPAC Name

2-butyl-7-chloro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWWFHNDCXAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662780
Record name 2-Butyl-7-chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-15-6
Record name 2-Butyl-7-chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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